2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Description
Structure and Synthesis 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic amino acid derivative featuring a rigid [3.1.0]hexane scaffold. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid at position 1 enables functionalization. This compound is synthesized via hydrolysis of its ester precursor (e.g., compound 2–2 in ) using lithium hydroxide in THF/water, followed by acidification and purification .
Applications
It is widely employed as a chiral building block in drug discovery, particularly in peptidomimetics and protease inhibitors, due to its constrained geometry and stereochemical versatility .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434543 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251004-87-1, 1807940-61-9 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the introduction of the Boc group into the bicyclic structure. One efficient method for synthesizing tertiary butyl esters, including this compound, involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as the ex situ generation of hydrogen chloride gas for the quantitative deprotection of the tert-butyl carbamate (N-Boc) protecting group . This method is efficient and can be applied to large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride gas for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, various oxidation products, and reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₁H₁₇NO₄
Molecular Weight : 227.26 g/mol
CAS Number : 1807940-61-9
The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating various synthetic routes while maintaining stability under standard reaction conditions.
Synthesis of Bioactive Compounds
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has been utilized in the asymmetric synthesis of various bioactive molecules, particularly in the development of receptor ligands. For example, it has been involved in synthesizing nucleosides that target adenosine receptors, which are crucial in treating inflammatory diseases and cancer . The introduction of the bicyclo[3.1.0]hexane scaffold enhances the potency and selectivity of these compounds compared to traditional structures.
Drug Development
Recent studies have highlighted the potential of bicyclo[3.1.0]hexane derivatives as A3 receptor agonists, which are promising candidates for treating conditions such as liver cancer and psoriasis . The structural modifications at different positions of the bicyclic framework have demonstrated varying affinities for these receptors, suggesting that further exploration could yield highly selective therapeutic agents.
Asymmetric Synthesis Techniques
The compound has been synthesized via several methods, including:
- DMAP Catalytic Cyclization : This method employs 4-dimethylaminopyridine as a catalyst to facilitate cyclization reactions that yield high purity products with good yields .
- Simmons-Smith Reaction : A key step in synthesizing derivatives involves this reaction, which allows for the introduction of functional groups while controlling stereochemistry effectively.
The total yield achieved through these methods can reach up to 82%, demonstrating the efficiency of these synthetic routes .
Study on A3 Receptor Ligands
A study focused on synthesizing a series of bicyclo[3.1.0]hexane-based nucleosides evaluated their affinities for P1 receptors using radioligand binding studies. The findings indicated that specific modifications at the bicyclic structure significantly enhanced receptor binding affinities, with some derivatives showing Ki values as low as 0.38 μM, indicating potent biological activity .
Synthesis from Glutamic Acid
Another significant research effort involved deriving this compound from glutamic acid through a series of well-defined reactions including amino protection and hydrolysis reactions . The intermediates were characterized using NMR techniques, confirming the structural integrity necessary for further applications in drug development.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of amine groups during chemical synthesis. The Boc group prevents unwanted reactions by temporarily masking the amine functionality. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Bicyclo Core
Table 1: Substituent Effects on Bicyclo[3.1.0]hexane Derivatives
Key Observations
Variations in Bicyclo Ring Systems
Table 2: Ring-System Modifications
Key Observations
Protecting Group Modifications
Table 3: Alternative Protecting Groups
Key Observations
Stereochemical and Positional Isomers
Table 4: Stereochemical Diversity
Biological Activity
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, with a CAS number of 197142-34-0, is a bicyclic compound that has garnered interest in various fields of biological research and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula : C11H17NO4
- Molecular Weight : 227.26 g/mol
- Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a building block in the synthesis of complex molecules and its potential therapeutic applications.
This compound acts by interacting with specific proteins or enzymes, modulating their activity and influencing various biochemical pathways. It has been studied for its role in:
- Protein Interactions : It serves as a probe to investigate binding sites and mechanisms of various proteins, enhancing our understanding of protein functions.
- Therapeutic Applications : Research indicates its potential in drug design, particularly targeting diseases through the inhibition of specific proteases like the SARS-CoV-2 main protease (Mpro) .
Case Study 1: SARS-CoV-2 Main Protease Inhibition
A study investigated the efficacy of compounds similar to 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane in inhibiting SARS-CoV-2 Mpro. The findings highlighted:
- Inhibition Potency : The compound exhibited a Ki value of 27.7 nM against Mpro, indicating significant inhibitory activity.
- Metabolic Stability : The compound demonstrated reasonable metabolic stability in human liver microsomes, making it a candidate for further development as an antiviral agent .
Case Study 2: Protein Interaction Studies
In biological research, this compound has been utilized to study protein interactions crucial for understanding cellular mechanisms:
- Binding Studies : It was used to explore the binding dynamics between proteins, providing insights into their functional roles within cellular pathways.
Data Table: Biological Activity Summary
| Biological Activity | Details |
|---|---|
| Target Proteins | Various proteins involved in cellular functions |
| Inhibition Potency (Ki) | 27.7 nM against SARS-CoV-2 Mpro |
| Metabolic Stability | Moderate stability in human liver microsomes |
| Applications | Drug design, protein interaction studies |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid?
Methodological Answer:
The compound is synthesized via bicyclo[3.1.0]hexane scaffold formation followed by tert-butoxycarbonyl (Boc) protection. Key steps include:
Scaffold Construction : Use photochemical or thermal cyclization of diazo compounds to form the bicyclo[3.1.0]hexane core .
Carboxylic Acid Introduction : Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH).
Boc Protection : React the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Table 1 : Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | UV light, 24h | 50-70% |
| Boc Protection | Boc₂O, TEA, DCM | 85-95% |
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during bulk transfers .
- Ventilation : Conduct reactions in fume hoods to avoid aerosol/dust inhalation (P95/P1 respirators recommended) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Basic: How is the compound characterized for purity and structure?
Methodological Answer:
- NMR : Use H and C NMR to confirm bicyclic structure and Boc group integrity. Key signals: Boc tert-butyl protons (~1.4 ppm) and carboxylic acid proton (broad ~12 ppm) .
- HPLC : Reverse-phase C18 column, 0.1% TFA in H₂O/ACN gradient (retention time: 8–10 min) .
- Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]⁺: 227.26 m/z) .
Advanced: How does the bicyclic scaffold influence conformational rigidity in peptide design?
Methodological Answer:
The bicyclo[3.1.0]hexane system imposes torsional constraints, reducing backbone flexibility.
- Experimental Design : Compare circular dichroism (CD) spectra of peptides with and without the bicyclic moiety to assess α-helix stabilization .
- Computational Modeling : Use molecular dynamics (MD) simulations (e.g., AMBER force field) to quantify conformational entropy changes .
Advanced: What computational methods predict solubility and reactivity?
Methodological Answer:
- Solubility : Employ COSMO-RS or Hansen solubility parameters using Gaussian09 (DFT-B3LYP/6-31G*) .
- Reactivity : Calculate Fukui indices for electrophilic/nucleophilic sites via quantum mechanical software (e.g., ORCA) .
Advanced: How stable is the compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C). Monitor Boc deprotection via HPLC (degradation peaks at pH < 3 or > 10) .
- Thermal Stability : Use TGA/DSC to determine decomposition onset (~150°C) .
Table 2 : Stability Profile
| Condition | Degradation Onset | Major Degradant |
|---|---|---|
| pH < 3 | 24h | Free amine |
| pH > 10 | 48h | Cyclic lactam |
Advanced: How is the compound applied in β-lactamase inhibitor design?
Methodological Answer:
The bicyclic structure mimics β-lactam transition states.
- Enzyme Assays : Test inhibition kinetics (IC₅₀) against TEM-1 β-lactamase using nitrocefin hydrolysis .
- Docking Studies : Use AutoDock Vina to model interactions with active-site serine residues .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Variable Control : Replicate conditions from conflicting studies (e.g., solvent purity, inert atmosphere).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-Boc protection or dimerization) .
- Statistical DOE : Apply factorial design to optimize cyclization temperature and catalyst loading .
Advanced: What analytical methods detect trace impurities?
Methodological Answer:
- HPLC-MS/MS : Detect <0.1% impurities using a high-resolution Q-TOF mass spectrometer .
- NMR Relaxation : H T₂ relaxation measurements to identify low-abundance conformers .
Advanced: How are reaction byproducts identified and mitigated?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
